Tert-butyl 3-(hydroxymethyl)benzoate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group attached to a benzoic acid moiety, with a hydroxymethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(hydroxymethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This approach provides an efficient and straightforward route to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: 3-(Carboxymethyl)benzoic acid.
Reduction: 3-(Hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)benzoate involves its ability to undergo ester hydrolysis, oxidation, and reduction reactions. These reactions are facilitated by the presence of the tert-butyl ester and hydroxymethyl groups, which can interact with various molecular targets and pathways. For example, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(hydroxymethyl)benzoate
- Ethyl 3-(hydroxymethyl)benzoate
- Propyl 3-(hydroxymethyl)benzoate
Uniqueness
Tert-butyl 3-(hydroxymethyl)benzoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar compounds with smaller alkyl groups, such as methyl or ethyl esters .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7,13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSOBJZUBYGNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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